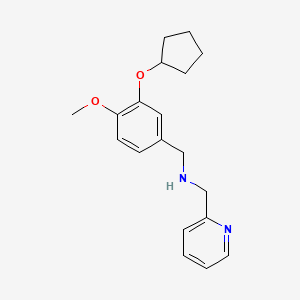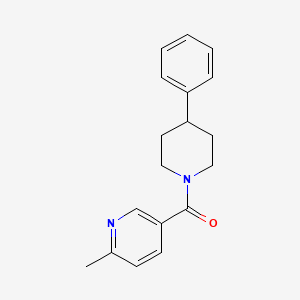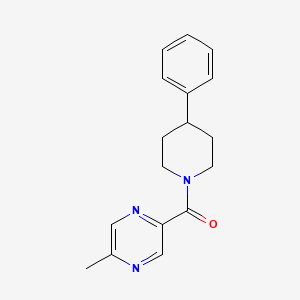
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. BRL-15572 is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
作用機序
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide increases the extracellular concentration of glycine, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of glycine levels in the brain. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide also has some off-target effects, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. One direction is to further explore its potential use in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to investigate its potential use in combination with other drugs for enhanced efficacy. Additionally, future studies could investigate the long-term effects of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential for use in clinical settings.
合成法
The synthesis method of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-phenyl-2-oxoacetamide. This compound is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. The overall yield of this synthesis method is around 50%.
科学的研究の応用
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptor activity, which is involved in learning and memory processes. Dysregulation of glycine levels has been implicated in the pathophysiology of various neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain by inhibiting the reuptake of glycine, leading to enhanced NMDA receptor activity.
特性
IUPAC Name |
3-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-2-22(15-6-4-3-5-7-15)18(23)17-12-16(20-21-17)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOKCODAOOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)


![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)



![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)